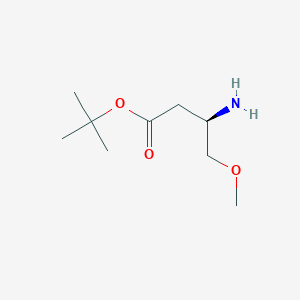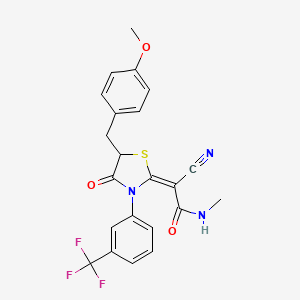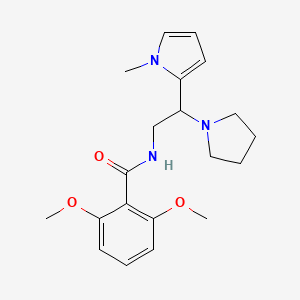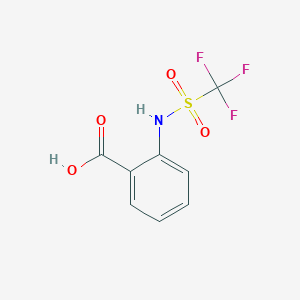
Tert-butyl (3R)-3-amino-4-methoxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3R)-3-amino-4-methoxybutanoate is a chemical compound with the molecular formula C9H19NO3. It is also known as tert-butyl (R)-3-amino-4-methoxybutyrate or tert-butyl (3R)-3-amino-4-methoxybutyric acid. This compound is a chiral molecule, which means that it has two enantiomers, or mirror-image forms, that are not superimposable. Tert-butyl (3R)-3-amino-4-methoxybutanoate has various applications in scientific research, particularly in the study of biochemical and physiological effects.
Wirkmechanismus
Tert-butyl (3R)-3-amino-4-methoxybutanoate acts as a competitive antagonist for the NMDA receptor and a positive allosteric modulator for the GABA receptor. This means that it can bind to the receptor and either block or enhance its activity, respectively. By modulating the activity of these receptors, tert-butyl (3R)-3-amino-4-methoxybutanoate can affect various physiological and biochemical processes in the body.
Biochemical and Physiological Effects:
Tert-butyl (3R)-3-amino-4-methoxybutanoate has been shown to have various biochemical and physiological effects in the body. For example, it has been shown to enhance GABA-mediated inhibition in the brain, which can lead to sedative and anxiolytic effects. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl (3R)-3-amino-4-methoxybutanoate has several advantages for use in lab experiments. It is a chiral molecule, which means that its enantiomers can be separated and studied independently. This allows for a more detailed understanding of its mechanism of action and physiological effects. Additionally, tert-butyl (3R)-3-amino-4-methoxybutanoate has a relatively high affinity for its target receptors, which makes it a useful tool for studying their function.
However, there are also some limitations to the use of tert-butyl (3R)-3-amino-4-methoxybutanoate in lab experiments. For example, it has a relatively short half-life in the body, which can make it difficult to study its long-term effects. Additionally, its effects on other neurotransmitter systems in the brain are not well understood, which can make it difficult to interpret its effects on behavior and cognition.
Zukünftige Richtungen
There are several future directions for research on tert-butyl (3R)-3-amino-4-methoxybutanoate. One area of interest is its potential as a therapeutic agent for various neurological disorders, such as stroke, traumatic brain injury, and epilepsy. Additionally, further research is needed to fully understand its effects on other neurotransmitter systems in the brain, such as dopamine and serotonin. Finally, the development of more selective ligands for the NMDA and GABA receptors could lead to a better understanding of their function and potential therapeutic applications.
Synthesemethoden
Tert-butyl (3R)-3-amino-4-methoxybutanoate can be synthesized using a multistep process starting from commercially available starting materials. One common method involves the use of tert-butyl bromoacetate and L-tert-leucine, which are reacted in the presence of a base such as sodium hydride. The resulting intermediate is then treated with sodium methoxide to form the final product.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3R)-3-amino-4-methoxybutanoate has been used in various scientific research applications, particularly in the study of neurotransmitter receptors in the brain. For example, it has been used as a ligand for the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. Tert-butyl (3R)-3-amino-4-methoxybutanoate has also been used in the study of the GABA receptor, which is involved in the regulation of anxiety and sleep.
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-amino-4-methoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)5-7(10)6-12-4/h7H,5-6,10H2,1-4H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMHALUCGVHHNG-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(COC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](COC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3R)-3-amino-4-methoxybutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-dimethylphenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2465919.png)

![4-Methoxy-3-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzaldehyde](/img/structure/B2465926.png)


![N-(4-bromophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2465930.png)
![N-(4-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2465931.png)
![2-Chloro-N-[1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethyl]propanamide](/img/structure/B2465933.png)
![2-(2-Methoxyphenyl)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]ethanone](/img/structure/B2465935.png)
![N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide](/img/structure/B2465936.png)

![1-(tert-butyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2465938.png)